molecular formula C19H18Cl2N2O2 B3701745 1-(4-chlorobenzoyl)-N-(4-chlorophenyl)piperidine-4-carboxamide

1-(4-chlorobenzoyl)-N-(4-chlorophenyl)piperidine-4-carboxamide

Cat. No.: B3701745
M. Wt: 377.3 g/mol
InChI Key: WUSIZDKJJMIQCL-UHFFFAOYSA-N
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Description

1-(4-chlorobenzoyl)-N-(4-chlorophenyl)piperidine-4-carboxamide is a synthetic organic compound characterized by the presence of chlorobenzoyl and chlorophenyl groups attached to a piperidine ring

Preparation Methods

The synthesis of 1-(4-chlorobenzoyl)-N-(4-chlorophenyl)piperidine-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzoyl chloride and 4-chlorophenylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.

    Synthetic Route: The reaction proceeds through the formation of an intermediate, which is then subjected to further reactions to yield the final product. The specific reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Chemical Reactions Analysis

1-(4-chlorobenzoyl)-N-(4-chlorophenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where one or more substituents on the piperidine ring are replaced by other functional groups. Common reagents for substitution reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

1-(4-chlorobenzoyl)-N-(4-chlorophenyl)piperidine-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with specific biological targets. It may serve as a lead compound for the development of new drugs.

    Material Science: The compound’s unique chemical structure makes it a candidate for use in the development of advanced materials with specific properties, such as enhanced stability or reactivity.

    Biological Research: Researchers investigate the compound’s effects on biological systems, including its potential as a tool for studying cellular processes and pathways.

    Industrial Applications: The compound may be used in various industrial processes, including the synthesis of other chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzoyl)-N-(4-chlorophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

1-(4-chlorobenzoyl)-N-(4-chlorophenyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

    1-(4-chlorobenzoyl)-N-(4-methylphenyl)piperidine-4-carboxamide: This compound differs by the presence of a methyl group instead of a chlorine atom on the phenyl ring, which may affect its chemical and biological properties.

    1-(4-fluorobenzoyl)-N-(4-chlorophenyl)piperidine-4-carboxamide: The substitution of a fluorine atom for the chlorine atom on the benzoyl group can lead to differences in reactivity and interactions with biological targets.

    1-(4-chlorobenzoyl)-N-(4-chlorophenyl)piperidine-4-carboxylate: This ester derivative may have different solubility and stability properties compared to the carboxamide compound.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-chlorobenzoyl)-N-(4-chlorophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N2O2/c20-15-3-1-14(2-4-15)19(25)23-11-9-13(10-12-23)18(24)22-17-7-5-16(21)6-8-17/h1-8,13H,9-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSIZDKJJMIQCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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